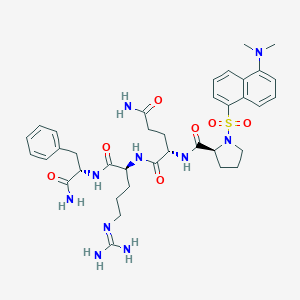
Dansyl-pqrfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The dansyl group is introduced through the reaction of dansyl chloride with the amino group of the peptide . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-pqrfamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The dansyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol-containing peptides .
Applications De Recherche Scientifique
Dansyl-pqrfamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide interactions and conformations.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Potential use in diagnostic assays for detecting specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical devices
Mécanisme D'action
The mechanism of action of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide involves its ability to bind to specific molecular targets through its peptide sequence. The dansyl group provides a fluorescent signal that can be detected using various analytical techniques. This allows researchers to study the interactions and pathways involving the peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dansyl-glycyl-arginyl-phenylalaninamide
- Dansyl-alanyl-glutaminyl-arginyl-phenylalaninamide
- Dansyl-lysyl-glutaminyl-arginyl-phenylalaninamide
Uniqueness
Dansyl-pqrfamide is unique due to its specific peptide sequence, which imparts distinct binding properties and biological activities. The presence of the dansyl group also enhances its utility as a fluorescent probe compared to similar compounds .
Propriétés
Numéro CAS |
151870-87-0 |
|---|---|
Formule moléculaire |
C37H50N10O7S |
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C37H50N10O7S/c1-46(2)29-15-6-13-25-24(29)12-7-17-31(25)55(53,54)47-21-9-16-30(47)36(52)44-27(18-19-32(38)48)35(51)43-26(14-8-20-42-37(40)41)34(50)45-28(33(39)49)22-23-10-4-3-5-11-23/h3-7,10-13,15,17,26-28,30H,8-9,14,16,18-22H2,1-2H3,(H2,38,48)(H2,39,49)(H,43,51)(H,44,52)(H,45,50)(H4,40,41,42)/t26-,27-,28-,30-/m0/s1 |
Clé InChI |
LMBHTVLWOCQYCS-NUISNXNRSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Séquence |
PQRF |
Synonymes |
dansyl-PQRFamide dansyl-Pro-Gln-Arg-Phe-amide dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide Dns-Pro-Gln-Arg-Phe-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















